molecular formula C22H24N2O3 B2859731 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one CAS No. 903206-49-5

7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one

Cat. No.: B2859731
CAS No.: 903206-49-5
M. Wt: 364.445
InChI Key: KQGSUIUUYWCLIS-UHFFFAOYSA-N
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Description

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one (coumarin) core substituted at position 3 with a phenyl group and at position 7 with a 2-(4-methylpiperazin-1-yl)ethoxy side chain. This compound belongs to a class of molecules designed to exploit the pharmacophoric features of coumarins, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-methylpiperazine moiety enhances solubility and modulates interactions with biological targets, particularly enzymes and receptors associated with signaling pathways .

Properties

IUPAC Name

7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-19-8-7-18-15-20(17-5-3-2-4-6-17)22(25)27-21(18)16-19/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGSUIUUYWCLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that compounds containing the 4-methylpiperazine moiety exhibit significant antimicrobial properties. The target compound demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Escherichia coli>125 μMNot significantly active

The compound's mechanism involves disrupting protein synthesis and inhibiting nucleic acid production, which are crucial for bacterial growth and replication .

Anticancer Activity

The chromone derivatives have been studied for their potential anticancer effects. In vitro studies have shown that 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one can induce apoptosis in cancer cell lines.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that the compound significantly reduced cell viability at concentrations above 10 μM, with an IC50 value of approximately 8 μM. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-78Caspase activation
HeLa12Induction of apoptosis

Neuroprotective Effects

The neuroprotective potential of chromone derivatives has gained attention in recent years. The compound exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Research Findings:
In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of 5 μM, showcasing its potential as a multitarget-directed ligand for neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Activity Trends

Antimicrobial Activity :

  • The 4-benzylpiperazine propoxy derivative (MIC: 2–8 µg/mL) outperforms the target compound (MIC: 16–32 µg/mL), likely due to increased lipophilicity from the benzyl group .
  • Substitution at position 8 (e.g., methylpiperazinylmethyl) reduces antimicrobial efficacy but enhances antioxidant capacity .

Anticancer Activity :

  • Bromobenzyl-piperazine derivatives show superior cytotoxicity (IC₅₀: 9.5 µM) compared to the target compound (IC₅₀: >50 µM), attributed to halogen-induced DNA intercalation .
  • Trifluoromethyl and chlorophenyl groups in kinase inhibitors improve target selectivity .

Solubility and Bioavailability :

  • The 4-methylpiperazine ethoxy group in the target compound enhances water solubility (LogP: 2.1) compared to morpholine analogues (LogP: 2.8) .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Water Solubility (mg/mL)
7-(2-(4-Methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one 378.44 2.1 1.2
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one 485.56 3.4 0.3
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 302.34 1.8 2.5

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